1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea
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Overview
Description
1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea is an organic compound that features a unique cyclopropyl group attached to an ethylamine moiety, which is further linked to an isopropylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea typically involves the reaction of 2-amino-2-cyclopropylethylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea compounds with different nucleophiles attached.
Scientific Research Applications
1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropyl group can induce conformational changes in the target molecules, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
1-(2-Amino-2-cyclopropylethyl)-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Amino-2-cyclopropylethyl)-3-ethylurea: Contains an ethyl group instead of an isopropyl group.
1-(2-Amino-2-cyclopropylethyl)-3-phenylurea: Features a phenyl group, offering different chemical properties.
Uniqueness: 1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can result in distinct reactivity and interaction profiles compared to its analogs.
Biological Activity
1-(2-Amino-2-cyclopropylethyl)-3-isopropylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a cyclopropyl group and an isopropyl urea moiety. Its chemical formula is C7H14N2O with a molecular weight of 142.20 g/mol. The presence of the cyclopropyl group contributes to its biological activity by influencing receptor binding and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Histone Deacetylases (HDACs) : Research indicates that compounds similar to this structure can inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs leads to increased acetylation of histones, promoting gene transcription associated with tumor suppression .
- Modulation of the PI3K/Akt Pathway : The compound may influence the phosphoinositide 3-kinase (PI3K) pathway, which is vital for cell growth and survival. Activation of this pathway can lead to anti-apoptotic signaling, thus facilitating cell proliferation in malignant conditions .
Table 1: Biological Activity Summary
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations. This suggests potential for further development as an anticancer agent.
Case Study 2: HDAC Inhibition
In a series of experiments involving primary neuronal cultures, the compound was shown to inhibit HDAC activity effectively. The results indicated that treatment with the compound led to increased histone acetylation levels, correlating with enhanced expression of neuroprotective genes .
Case Study 3: Anti-inflammatory Properties
Research exploring the anti-inflammatory effects highlighted that the compound can modulate cytokine production in immune cells. This property could be beneficial in treating inflammatory diseases, suggesting a dual role in both cancer therapy and inflammation management .
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-(2-amino-2-cyclopropylethyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-6(2)12-9(13)11-5-8(10)7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
PRLJLKLHIRFHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC(C1CC1)N |
Origin of Product |
United States |
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